3,5-Difluorobenzoic acid
Overview
Description
3,5-Difluorobenzoic Acid is a reactant/reagent in Rh (III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to give phthalides . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorobenzoic acid is C7H4F2O2 . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The F atoms form edges of channels that extend along .Physical And Chemical Properties Analysis
3,5-Difluorobenzoic acid has a molecular weight of 158.10 g/mol . It has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are 158.01793569 g/mol . It has a complexity of 151 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Petrochemical Exploration and Geochemical Investigations .
Summary of the Application
3,5-Difluorobenzoic acid is used as a conservative tracer in the petrochemical industry. It is added to fluids to indicate their flow path or pattern. This is particularly useful in the petroleum industry where liquids are sometimes injected into oil or gas bearing formations to enhance the production of hydrocarbons .
Methods of Application
The tracer is added to the injected solvent. The subsurface flow in the reservoir is anisotropic, and the reservoirs usually exhibit a high degree of heterogeneity, making it difficult to predict flow patterns. In such cases, tagging solvents at each injection well with a different tracer and monitoring the tracers that appear at each producing well is an adequate strategy to identify the pertinent flow paths .
Results or Outcomes
The information obtained from tracer tests are tracer response curves that may be qualitatively and quantitatively evaluated to observe breakthrough and interwell communication, or, if numerical simulations or data fitting procedures are used, to derive quantitative information on the flow behavior (e.g. velocity) in the reservoir .
2. Membrane Inlet Mass Spectrometry
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
3,5-Difluorobenzoic acid is used in the on-line determination of substances in water using membrane inlet mass spectrometry with in-membrane preconcentration .
Methods of Application
The substance is detected in water using membrane inlet mass spectrometry. This involves the use of a membrane to selectively allow the passage of certain ions from a sample into the mass spectrometer .
Results or Outcomes
The method allows for the on-line determination of 3,5-difluorobenzoic acid in water .
3. Synthesis of Insecticides
Specific Scientific Field
This application falls under the field of Organic Chemistry and Agrochemicals .
Summary of the Application
3,5-Difluorobenzoic acid is used as an intermediate in the synthesis of insecticides such as acylhydrazines and methoxyfenozide .
Methods of Application
The specific methods of synthesis would depend on the particular insecticide being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired insecticide .
Results or Outcomes
The outcome of this application is the production of effective insecticides that can be used in agriculture .
4. Rhodium-Catalyzed Heterocyclization
Specific Scientific Field
This application falls under the field of Organometallic Chemistry .
Summary of the Application
3,5-Difluorobenzoic acid can be used as a reactant in Rhodium (III)-catalyzed regioselective heterocyclization with acrylates to give phthalides .
Methods of Application
The reaction involves the use of a Rhodium (III) catalyst and acrylates. The 3,5-Difluorobenzoic acid reacts with the acrylates in the presence of the catalyst to form phthalides .
Results or Outcomes
The outcome of this reaction is the formation of phthalides, which are useful in various chemical syntheses .
5. Synthesis of Prostaglandins
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
3,5-Difluorobenzoic acid can be used in the synthesis of prostaglandins .
Methods of Application
The specific methods of synthesis would depend on the particular prostaglandin being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired prostaglandin .
Results or Outcomes
The outcome of this application is the production of prostaglandins, which are physiologically active lipid compounds having diverse hormone-like effects in animals .
6. Synthesis of Flame Retardants
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
3,5-Difluorobenzoic acid can be used in the synthesis of flame retardants .
Methods of Application
The specific methods of synthesis would depend on the particular flame retardant being produced. Generally, 3,5-Difluorobenzoic acid would be used in a series of organic reactions to produce the desired flame retardant .
Results or Outcomes
The outcome of this application is the production of flame retardants, which are substances that are chemically inserted into the polymer molecule or physically blended in polymers after polymerization to suppress, reduce, delay or modify the propagation of a flame through a plastic materials .
Safety And Hazards
properties
IUPAC Name |
3,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONAVIHGXFBTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196536 | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzoic acid | |
CAS RN |
455-40-3 | |
Record name | 3,5-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 455-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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